molecular formula C10H10O2 B1631519 Acetic Acid 2-Vinylphenyl Ester CAS No. 63600-35-1

Acetic Acid 2-Vinylphenyl Ester

Cat. No. B1631519
CAS RN: 63600-35-1
M. Wt: 162.18 g/mol
InChI Key: WRPYDXWBHXAKPT-UHFFFAOYSA-N
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Description

Acetic Acid 2-Vinylphenyl Ester, also known as 2-Acetoxystyrene or 2-Vinylphenyl Acetate, is a chemical compound with the molecular formula C10H10O2 . It is often used in research and development .


Synthesis Analysis

Esters are commonly synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . In cases where practical considerations dictate it, the acid can be converted to an acyl halide (usually the chloride) and then condensed with the appropriate alcohol .


Molecular Structure Analysis

The molecular structure of Acetic Acid 2-Vinylphenyl Ester is represented by the formula C10H10O2 . The InChI key for this compound is WRPYDXWBHXAKPT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Acetic Acid 2-Vinylphenyl Ester has a molecular weight of 162.19 g/mol . It has a boiling point of 246.752°C at 760 mmHg and a flash point of 94.497°C . The density of this compound is 1.07 g/cc .

Scientific Research Applications

  • Reaction Conditions: Precise control over temperature and monomer concentration is necessary to achieve the desired polymerization. Results Summary: The use of Acetic Acid 2-Vinylphenyl Ester in RAFT polymerization has led to the development of polymers with enhanced solubilities in supercritical carbon dioxide (scCO2), which have applications as reactive stabilizers and macromolecular surfactants .
  • Electrospinning Parameters: Voltage and flow rate adjustments are made to optimize fiber formation. Results Summary: The addition of Acetic Acid 2-Vinylphenyl Ester to the polymer solution has been shown to affect the lattice structure and reduce the crystallinity of nanofibers, which is beneficial for drug delivery applications .
  • Solid-Phase Extraction: The imprinted polymer is used to selectively extract the target molecule from complex matrices. Results Summary: MIPs synthesized with Acetic Acid 2-Vinylphenyl Ester have shown high selectivity for lamotrigine, an antiepileptic drug, with recoveries ranging from 80.8% to 83.8% .
  • Nanofiber Formation: Nanofibers are formed via electrospinning to create delivery vehicles for the drugs. Results Summary: The use of Acetic Acid 2-Vinylphenyl Ester has resulted in safe systems with controlled properties suitable for encapsulating biologically active compounds .
  • Flavoring: Imparts a characteristic sour taste to food products. Results Summary: Its application in the food industry includes microbial decontamination and as an edible food coating agent, enhancing food safety and shelf life .
  • Coating: Applied as a coating to improve biocompatibility and reduce infections. Results Summary: Research has indicated that polymers derived from Acetic Acid 2-Vinylphenyl Ester can be used to produce materials with controlled characteristics for biomedical applications .

Safety And Hazards

When handling Acetic Acid 2-Vinylphenyl Ester, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Acetic Acid 2-Vinylphenyl Ester is primarily used for research and development purposes . It is also useful as a modifying monomer for polymer and as an intermediate for the synthesis of various compounds .

properties

IUPAC Name

(2-ethenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPYDXWBHXAKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436616
Record name Acetic Acid 2-Vinylphenyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic Acid 2-Vinylphenyl Ester

CAS RN

63600-35-1
Record name Acetic Acid 2-Vinylphenyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinylphenyl Acetate (stabilized with Phenothiazine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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